2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-(4-{3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and an acetamide group substituted with a trifluoromethylphenyl ring. This structure is designed to optimize interactions with biological targets, particularly adenosine receptors or kinases, due to the triazolopyrimidine scaffold’s known role in modulating nucleotide-binding proteins . The methyl group on the triazole ring and the trifluoromethylphenyl substituent are critical for enhancing metabolic stability and target selectivity.
Properties
IUPAC Name |
2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N8O/c1-27-16-15(25-26-27)17(23-11-22-16)29-8-6-28(7-9-29)10-14(30)24-13-5-3-2-4-12(13)18(19,20)21/h2-5,11H,6-10H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMUKMFRRWTFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
The compound interacts with LSD1 and inhibits its activity. It has been identified as a reversible LSD1 inhibitor . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound.
Biochemical Pathways
The inhibition of LSD1 by this compound affects the lysine methylation process. This can lead to changes in gene expression, which can have downstream effects on various cellular processes, including cell proliferation and migration.
Pharmacokinetics
The compound’s potency as an lsd1 inhibitor (ic50 = 0564 μM) suggests that it may have good bioavailability.
Result of Action
When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed. This suggests that the compound may have potential therapeutic effects in the treatment of certain types of cancer.
Biological Activity
The compound 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the triazolo[4,5-d]pyrimidine class and has garnered attention for its potential biological activities, particularly in oncology and as a therapeutic agent. This article reviews its synthesis, biological activities, and relevant case studies based on current literature.
Synthesis of the Compound
The synthesis of triazolo[4,5-d]pyrimidine derivatives often involves cyclocondensation reactions that yield various functionalized compounds. For instance, 1,2,3-triazole derivatives can be synthesized via click chemistry techniques, which are efficient for creating complex heterocycles. The specific compound can be synthesized through a multi-step process involving:
- Formation of the triazole ring using appropriate azides and alkynes.
- Piperazine modification to introduce the piperazine moiety.
- Acetamide formation to attach the acetamide group.
These synthetic strategies are crucial for developing compounds with desired biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. For example:
- In vitro studies have shown that compounds related to this structure exhibit significant cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) cells. The IC50 values for related compounds have been reported as low as 18 µM, indicating promising efficacy compared to established drugs like Olaparib .
- Mechanistic Insights : The compound has been found to inhibit Poly (ADP-Ribose) Polymerase (PARP) activity, which is crucial in DNA repair mechanisms within cancer cells. Inhibition leads to increased apoptosis through enhanced cleavage of PARP and activation of caspases (Caspase 3/7), which are markers of programmed cell death .
Other Biological Activities
The broader class of triazolo[4,5-d]pyrimidines has been studied for various biological activities:
- Antiviral and Antimicrobial Effects : Compounds in this family have demonstrated antiviral properties against several viruses and antimicrobial activity against bacterial strains. This suggests a versatile pharmacological profile that could be exploited in drug development .
- Anti-thrombotic Activity : Some derivatives have been reported to possess anti-thrombotic properties by inhibiting platelet aggregation, making them candidates for cardiovascular therapies .
Study 1: Anticancer Efficacy
A recent study evaluated several derivatives of triazolo[4,5-d]pyrimidine against MCF-7 cells. The findings indicated that compounds with similar structural features to the target compound significantly inhibited cell proliferation and induced apoptosis through PARP inhibition.
Study 2: Mechanistic Pathways
Another investigation focused on the molecular docking studies of these compounds with PARP1. The results confirmed strong binding affinities suggesting that modifications in the piperazine and trifluoromethyl groups enhance their interaction with target proteins involved in cancer progression.
Data Summary Table
| Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer (MCF-7) | 5e (related derivative) | 18 | PARP inhibition |
| Antiviral | Various triazole derivatives | Varies | Viral replication inhibition |
| Anti-thrombotic | Triazolo derivatives | Not specified | Platelet aggregation inhibition |
Chemical Reactions Analysis
Reactivity of the Piperazine Ring
The piperazine moiety undergoes nucleophilic substitution and alkylation reactions. Key examples include:
Key Findings :
-
Piperazine reactivity is influenced by steric hindrance from the adjacent triazolo-pyrimidine core.
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Cross-coupling with boronate esters (e.g., tetrahydropyridine-4-boronic acid) enables functional diversification .
Triazolo-Pyrimidine Core Modifications
The fused triazole-pyrimidine system participates in electrophilic substitution and cycloaddition:
Key Findings :
-
Electron-withdrawing substituents on the pyrimidine enhance electrophilic substitution rates .
-
Iodinated intermediates enable access to advanced analogs via Suzuki or Buchwald-Hartwig couplings .
Acetamide Group Transformations
The acetamide side chain undergoes hydrolysis and substitution:
Key Findings :
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Hydrolysis is sensitive to steric effects from the trifluoromethyl group, requiring harsh conditions .
-
Amide substitution preserves bioactivity in analogs targeting kinase inhibition .
Trifluoromethylphenyl Group Stability
The 2-(trifluoromethyl)phenyl group is chemically inert under most conditions but influences electronic properties:
Synthetic Optimization Strategies
Critical parameters for efficient synthesis include:
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve piperazine alkylation yields.
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Catalysts : Pd(PPh₃)₄ for cross-coupling reactions minimizes byproducts .
-
Temperature Control : Low temperatures (0–5°C) prevent triazole ring degradation during halogenation .
Reaction Pathways and Byproduct Analysis
| Reaction | Major Byproducts | Mitigation Strategy |
|---|---|---|
| Piperazine Alkylation | Quaternary ammonium salts | Use stoichiometric alkylating agents. |
| Triazole Substitution | Ring-opening products | Avoid strong acids/bases near triazole cores. |
| Acetamide Hydrolysis | Aniline derivatives | Employ milder conditions (e.g., enzymatic). |
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1–5) | Susceptible Reactions |
|---|---|---|
| Piperazine Nitrogen | 4 | Alkylation, acylation, cross-coupling |
| Triazolo-Pyrimidine | 3 | Halogenation, nucleophilic substitution |
| Acetamide | 2 | Hydrolysis, substitution |
| Trifluoromethylphenyl | 1 | Electrophilic substitution (limited) |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*LogP values are estimated using computational models (e.g., XLogP3).
Pharmacokinetic and Pharmacodynamic Differences
- Lipophilicity and Solubility : The trifluoromethyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas the acetylphenyl analogue’s polarity may limit CNS uptake .
- Metabolic Stability : The methyl group on the triazole ring in the target compound reduces oxidative metabolism compared to the ethyl group in the analogue, as evidenced by longer half-life in microsomal assays .
- Binding Affinity: The trifluoromethyl group’s electron-withdrawing nature may strengthen π-stacking interactions with aromatic residues in adenosine receptors, explaining its hypothetical higher potency (IC₅₀ = 12 nM vs. 28 nM).
Q & A
Q. Key Optimization Parameters :
- Temperature Control : Critical during cyclization to avoid side products (e.g., over-methylation) .
- Purification : Use of flash chromatography or recrystallization to isolate intermediates, monitored by HPLC (>95% purity) .
- Yield Improvement : Catalytic systems (e.g., Pd(OAc)₂/Xantphos) for efficient piperazine coupling .
Basic: Which analytical techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole and piperazine substituents. ¹⁹F NMR verifies the trifluoromethyl group’s integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS for [M+H]⁺ ions) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .
- HPLC-PDA : Quantifies purity (>98% for biological assays) and detects trace impurities .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive assays with fluorescence polarization or TR-FRET readouts. Compare IC₅₀ values against known inhibitors (e.g., AZD8931) .
- Crystallographic Studies : Co-crystallize the compound with target kinases to identify binding interactions (e.g., hydrogen bonds with hinge regions, hydrophobic interactions with the trifluoromethyl group) .
- Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to assess resistance profiles and binding specificity .
Advanced: How should contradictory data on the biological activity of triazolopyrimidine derivatives be resolved?
Methodological Answer:
- Comparative SAR Studies : Systematically modify substituents (e.g., piperazine vs. morpholine, methyl vs. ethyl groups) to isolate structural determinants of activity .
- Meta-Analysis : Pool data from multiple studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) to reduce variability .
- In Silico Modeling : Apply molecular dynamics simulations to predict binding affinities and reconcile discrepancies between in vitro and cellular data .
Advanced: What are best practices for evaluating pharmacokinetic properties in preclinical models?
Methodological Answer:
- ADME Profiling :
- In Vivo Studies : Administer orally/intravenously in rodents, collect plasma at timed intervals, and calculate AUC, Cₘₐₓ, and t₁/₂ .
Advanced: How can researchers mitigate toxicity risks during in vivo testing?
Methodological Answer:
- Safety Pharmacology Screens : Assess hERG inhibition (patch-clamp assays) and cytotoxicity in primary hepatocytes .
- Dose Escalation Studies : Start at 10 mg/kg (rodents) with 7-day monitoring for organ toxicity (e.g., liver enzymes, renal biomarkers) .
- Metabolite Identification : Use LC-QTOF-MS to detect reactive metabolites (e.g., glutathione adducts) that may cause idiosyncratic toxicity .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational methods enhance SAR studies for this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites .
- QSAR Modeling : Train models on activity data from analogs to prioritize substituents for synthesis (e.g., logP optimization for blood-brain barrier penetration) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for methyl vs. trifluoromethyl groups to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
